molecular formula C14H21NO3 B6325464 tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate CAS No. 1056675-39-8

tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate

Cat. No.: B6325464
CAS No.: 1056675-39-8
M. Wt: 251.32 g/mol
InChI Key: GOQJIYZNPOOWBR-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.33 g/mol . It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Mechanism of Action

Mode of Action

They can inhibit enzymes like acetylcholinesterase, affecting neurotransmission . More research is needed to understand the specific interactions of this compound with its targets.

Biochemical Pathways

The biochemical pathways affected by “tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate” are not well-studied. Carbamates can affect various biochemical pathways depending on their specific targets. For instance, if they inhibit acetylcholinesterase, they can affect the cholinergic pathway, leading to an accumulation of acetylcholine in the synaptic cleft

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are not well-documented. Carbamates are generally well-absorbed in the body and can be distributed to various tissues. They are metabolized in the liver and excreted in urine . The specific ADME properties of this compound, including its bioavailability, need to be studied further.

Result of Action

The molecular and cellular effects of “this compound” are not well-understood. Depending on its targets and mode of action, it can have various effects at the molecular and cellular levels. For instance, if it inhibits acetylcholinesterase, it can lead to an overstimulation of cholinergic neurons . More research is needed to understand the specific effects of this compound.

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(hydroxymethyl)phenyl ethyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere at a temperature range of 2-8°C to ensure high purity and yield .

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate include:

Uniqueness

The uniqueness of this compound lies in its versatile reactivity and ability to undergo various chemical transformations. Its hydroxymethyl group provides a handle for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[1-[3-(hydroxymethyl)phenyl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-6-11(8-12)9-16/h5-8,10,16H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQJIYZNPOOWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-[1-(tert-Butoxycarbonylamino)ethyl]benzoic acid (7.57 g, 28.53 mmol) was dissolved in anhydrous THF (45 mL) and 2M borane-dimethylsulfide in THF (42.8 mL, 85.6 mmol) was added dropwise at ambient temperature. The reaction was stirred at this temperature for 3 hours then cooled to 0° C. and quenched with MeOH. The solvents were removed under reduced pressure and the resulting residue partitioned between 1M HCl and ethyl acetate. The organic layer was washed with saturated sodium bicarbonate (×1) and brine (×1), dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by column chromatography (ISCO Companion™ eluting with 0 to 30% EtOAc/petroleum ether) to give the sub-title compound as a white solid (4.91 g, 68% Yield). 1H NMR (400 MHz, DMSO) δ 1.28 (d, 3H), 1.36 (s, 9H), 4.47 (d, 2H), 4.54-4.64 (m, 1H), 5.17 (t, 1H), 7.14 (d, 2H), 7.23 (d, 2H) and 7.38 (d, 1H) ppm; MS (ES+) 252.3.
Quantity
7.57 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
42.8 mL
Type
solvent
Reaction Step Two
Yield
68%

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